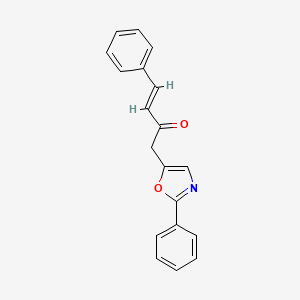
(E)-4-phenyl-1-(2-phenyl-1,3-oxazol-5-yl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-phenyl-1-(2-phenyl-1,3-oxazol-5-yl)but-3-en-2-one is an organic compound characterized by its conjugated system, which includes a phenyl group, an oxazole ring, and a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-phenyl-1-(2-phenyl-1,3-oxazol-5-yl)but-3-en-2-one typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-hydroxy ketones with amides in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).
Aldol Condensation: The key step involves an aldol condensation between a phenyl-substituted aldehyde and a phenyl-substituted oxazole. This reaction is usually catalyzed by a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) under controlled temperature conditions to ensure the formation of the (E)-isomer.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the product. The use of automated systems for precise control of temperature, pressure, and reagent addition can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butenone moiety, leading to the formation of epoxides or diols.
Reduction: Reduction of the compound can yield saturated derivatives, such as the corresponding butanone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO₄) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed for reduction.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst are typical for introducing substituents on the phenyl rings.
Major Products
Epoxides: and from oxidation.
Saturated butanone derivatives: from reduction.
Substituted phenyl derivatives: from electrophilic aromatic substitution.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-4-phenyl-1-(2-phenyl-1,3-oxazol-5-yl)but-3-en-2-one serves as a versatile intermediate for the construction of more complex molecules. Its conjugated system makes it a valuable building block for the synthesis of polymers and advanced materials.
Biology and Medicine
The compound has potential applications in medicinal chemistry due to its structural features, which may interact with biological targets. It can be explored for its activity as an enzyme inhibitor or receptor modulator, contributing to the development of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, dyes, and pigments. Its unique structure allows for the design of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism by which (E)-4-phenyl-1-(2-phenyl-1,3-oxazol-5-yl)but-3-en-2-one exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The conjugated system of the compound allows for π-π interactions with aromatic residues in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
(E)-4-phenyl-1-(2-phenyl-1,3-oxazol-5-yl)but-3-en-2-ol: A hydroxylated derivative with similar structural features but different reactivity.
(E)-4-phenyl-1-(2-phenyl-1,3-thiazol-5-yl)but-3-en-2-one: A thiazole analog with sulfur in place of oxygen in the ring, which may exhibit different electronic properties.
(E)-4-phenyl-1-(2-phenyl-1,3-imidazol-5-yl)but-3-en-2-one: An imidazole analog with nitrogen atoms in the ring, potentially offering different biological activities.
Uniqueness
(E)-4-phenyl-1-(2-phenyl-1,3-oxazol-5-yl)but-3-en-2-one is unique due to its specific combination of a phenyl group, an oxazole ring, and a butenone moiety. This structure provides a balance of electronic and steric properties that can be fine-tuned for various applications, making it a valuable compound in both research and industry.
Properties
Molecular Formula |
C19H15NO2 |
|---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
(E)-4-phenyl-1-(2-phenyl-1,3-oxazol-5-yl)but-3-en-2-one |
InChI |
InChI=1S/C19H15NO2/c21-17(12-11-15-7-3-1-4-8-15)13-18-14-20-19(22-18)16-9-5-2-6-10-16/h1-12,14H,13H2/b12-11+ |
InChI Key |
YTRGDPNZHMIPQS-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)CC2=CN=C(O2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)CC2=CN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















